molecular formula C11H17N3O3 B2778259 N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428352-44-6

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2778259
CAS No.: 1428352-44-6
M. Wt: 239.275
InChI Key: GPBFKLIJTKJTHW-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.275. The purity is usually 95%.
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Scientific Research Applications

Anti-influenza Activity

A study conducted by Hebishy et al. (2020) outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable antiavian influenza virus activity. The compounds synthesized in this study, including derivatives of the mentioned chemical structure, showed significant antiviral activities against the H5N1 subtype of influenza A virus, suggesting their potential as antiviral agents for bird flu influenza Hebishy et al., 2020.

Antimicrobial Activity

Research by Aytemi̇r et al. (2003) on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives demonstrated antimicrobial activity. These compounds, related to the chemical structure , were found to have higher antibacterial activity against various strains such as S. aureus, E. faecalis, and E. coli, as well as antifungal activity against C. krusei, highlighting their potential in treating bacterial and fungal infections Aytemi̇r et al., 2003.

Anti-inflammatory Properties

El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives exhibiting potential anti-inflammatory properties with minimum ulcerogenic activity. The research indicates that compounds related to N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide could serve as the basis for developing anti-inflammatory agents that are less toxic and nearly devoid of ulcerogenic activity, compared to conventional treatments El‐Hawash & El-Mallah, 1998.

Anticancer Potential

The synthesis and evaluation of anticancer activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored by Hassan et al. (2014). These compounds, structurally related to the initial compound, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of these compounds in cancer therapy, suggesting their role in developing new anticancer agents Hassan et al., 2014.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Some compounds with similar structures have shown prominent activity against thebutyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,7-15)12-10(16)8-6-9-14(13-8)4-3-5-17-9/h6,15H,3-5,7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFKLIJTKJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=NN2CCCOC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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